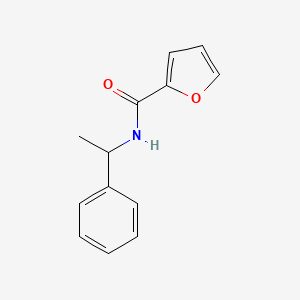

N-(1-phenylethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-phenylethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10(11-6-3-2-4-7-11)14-13(15)12-8-5-9-16-12/h2-10H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAADLDQTAJKRLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of automated reactors and continuous flow systems to optimize reaction times and yields. The purification of the compound is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitro-substituted phenylethyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- N-(4-Bromophenyl)furan-2-carboxamide () :

Synthesized via Suzuki-Miyaura cross-coupling, this derivative features a bromine substituent at the para position of the phenyl ring. The electron-withdrawing bromine reduces reaction yields (38–83%) compared to electron-donating substituents due to steric and electronic effects . - N-(2-Nitrophenyl)furan-2-carboxamide () :

The nitro group at the ortho position introduces intramolecular interactions (N1⋯O3 = 2.615 Å), distorting the planarity of the amide moiety. The dihedral angle between the phenyl and furan rings is 9.71°, contrasting with the near-planar conformation of N-(4-bromophenyl) analogs . - Ortho-Fluorofuranyl Fentanyl () :

A fentanyl analog with a fluorophenyl group and piperidine substitution. Structural divergence from N-(1-phenylethyl)furan-2-carboxamide includes the piperidine ring, which enhances opioid receptor binding .

Heterocyclic vs. Aliphatic Carboxamides

- Cyclohexanecarboxamide, N-(1-phenylethyl) () :

Replacing the furan ring with a cyclohexane reduces aromaticity, altering solubility and conformational flexibility. This impacts pharmacokinetic properties, such as metabolic stability . - N-(2-Hydroxyethyl)furan-2-carboxamide () :

The hydroxyethyl side chain introduces hydrogen-bonding capacity, enhancing water solubility compared to the hydrophobic 1-phenylethyl group .

Positional Isomerism in Furan Substitution

- 2-Furanyl Fentanyl vs. 3-Furanyl Fentanyl () :

Positional isomerism (furan-2 vs. furan-3 substitution) drastically affects biological activity. 2-Furanyl fentanyl is a potent opioid, while the 3-substituted isomer lacks significant receptor affinity .

Pharmacological and Functional Comparisons

Anticancer Activity

- (E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide () :

Exhibits chemopreventive activity in HCT116 colon cancer cells by targeting lipid metabolism in cancer stem cells (CSCs). The methoxystyryl group enhances cellular uptake compared to simpler phenyl derivatives . - N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide () :

Acts as a VEGFR-2 inhibitor (IC50 = 7.4–7.6 nM), demonstrating the role of heterocyclic appendages in kinase inhibition .

Opioid Receptor Modulation

- Para-Methoxyfuranyl Fentanyl (): The methoxy group at the para position enhances µ-opioid receptor binding affinity, leading to higher analgesic potency but increased risk of respiratory depression compared to non-alkoxy analogs .

Physicochemical Properties

Crystallographic and Conformational Analysis

Solubility and Stability

- N-(2-Hydroxy-1-phenylethyl)furan-2-carboxamide () : The hydroxyl group improves aqueous solubility (logP ≈ 1.2) compared to this compound (logP ≈ 2.8), making it more suitable for oral administration .

Q & A

Q. What are the optimal synthetic routes for N-(1-phenylethyl)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling furan-2-carboxylic acid derivatives with phenylethylamine. Key steps include:

- Acylation : Use of activated furan-2-carbonyl chloride with phenylethylamine under reflux (120°C for 18 h in 1,4-dioxane) .

- Purification : Recrystallization (chloroform/methanol) or column chromatography to isolate the product .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) improves yields (60–85%) .

- Characterization : Confirmed via -NMR (amide proton at δ 8.2–8.5 ppm) and LC-MS (MW 229.25 g/mol) .

| Key Reaction Parameters | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent (DMF) | Reflux, 18 h | 75 | 95 |

| Solvent (THF) | 80°C, 24 h | 60 | 90 |

| Catalyst (DMAP) | Room temperature, 48 h | 85 | 98 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR confirms the phenylethyl group (δ 1.4–1.6 ppm for CH, δ 4.3–4.5 ppm for CH) and furan ring protons (δ 6.3–7.4 ppm) .

- Mass Spectrometry (MS) : ESI-MS ([M+H] at m/z 230.1) validates molecular weight .

- Infrared (IR) Spectroscopy : Stretching vibrations for amide C=O (1650–1680 cm) and aromatic C-H (3050–3100 cm) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-negative (A. baumannii, K. pneumoniae) and Gram-positive (MRSA) strains .

- Anticancer Screening : MTT assay on HCT-116 (colorectal cancer) cells, with IC values calculated at 48 h post-treatment .

- Controls : Include reference drugs (e.g., cisplatin for cancer, ciprofloxacin for bacteria) and solvent controls (DMSO ≤1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Methodological Answer :

- Substituent Analysis : Replace the phenyl group with fluorophenyl (logP reduction) or thiophene (π-π stacking) to modulate lipophilicity and target binding .

- Pharmacophore Mapping : Use Schrödinger Suite to identify critical hydrogen-bonding (amide) and hydrophobic (furan) moieties .

- In Vivo Validation : Test derivatives in zebrafish xenograft models for tumor penetration .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : SwissADME or pkCSM calculate:

- logP : ~2.1 (moderate lipophilicity) .

- Topological Polar Surface Area (TPSA) : 58 Ų (moderate permeability) .

- CYP450 Inhibition : Risk of hepatotoxicity if CYP3A4/2D6 inhibition >50% .

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., GROMACS) .

Q. How can molecular docking resolve contradictions in reported biological activity data?

- Methodological Answer :

- Target Prioritization : Dock against EGFR (PDB ID: 1M17) or DNA gyrase (PDB ID: 1KZN) using AutoDock Vina .

- Binding Affinity Analysis : Compare docking scores (ΔG ≤ -8 kcal/mol indicates strong binding) .

- Experimental Validation : Surface plasmon resonance (SPR) to measure actual K values .

Q. What strategies improve the metabolic stability of this compound?

- Methodological Answer :

- Prodrug Design : Introduce acetylated hydroxyl groups to reduce first-pass metabolism .

- Cytochrome P450 Avoidance : Replace metabolically labile methyl groups with trifluoromethyl (-CF) .

- In Vitro Assays : Use liver microsomes (human/rat) to quantify half-life (t > 2 h desired) .

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .

- Purity Verification : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

- Mechanistic Profiling : RNA-seq to identify differentially expressed genes post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.